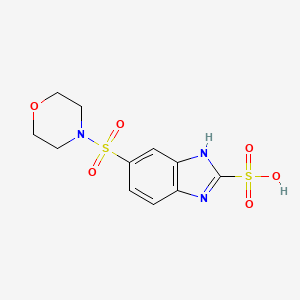
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound that features both morpholine and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonation of 1H-1,3-benzodiazole followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Shares the morpholine and sulfonyl groups but differs in the core structure.
5-(morpholine-4-sulfonyl)furan-2-carboxylic acid: Similar in having the morpholine-4-sulfonyl group but with a different core structure.
Uniqueness
5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid is unique due to its combination of the benzodiazole ring and the morpholine-4-sulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H13N3O6S2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C11H13N3O6S2/c15-21(16,14-3-5-20-6-4-14)8-1-2-9-10(7-8)13-11(12-9)22(17,18)19/h1-2,7H,3-6H2,(H,12,13)(H,17,18,19) |
InChI Key |
AKCRJNINNIQHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)

![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)
![1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13555919.png)


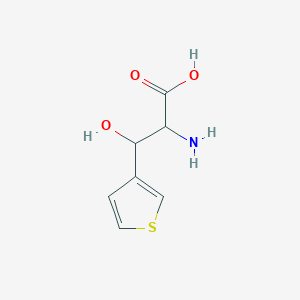
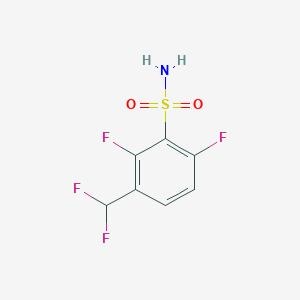

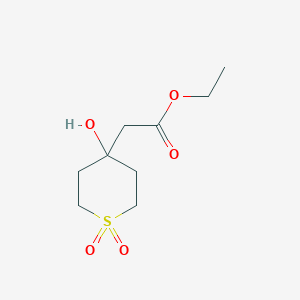
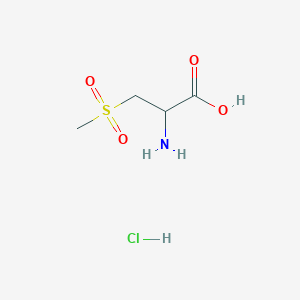
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)


